1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine hydrochloride
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Overview
Description
1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine hydrochloride is a chemical compound with the molecular formula C9H15ClN2S It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Some thiazole derivatives have been found to bind to dna and interact with topoisomerase ii, resulting in dna double-strand cracks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Some thiazole derivatives have been found to exhibit significant analgesic and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine hydrochloride typically involves the reaction of 4-methyl-1,3-thiazole with cyclopentanone followed by amination and subsequent hydrochloride salt formation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for hydrogenation steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.
Reduction: Hydrogen gas, palladium on carbon, and ethanol.
Substitution: Alkyl halides, acyl chlorides, and bases like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives with various functional groups.
Scientific Research Applications
1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Industry: It serves as an intermediate in the synthesis of other complex organic molecules used in pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine: The non-hydrochloride form of the compound.
4-Methyl-1,3-thiazole: The parent thiazole compound without the cyclopentylamine group.
Cyclopentanone: A precursor in the synthesis of the compound.
Uniqueness
1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine hydrochloride is unique due to its specific combination of a thiazole ring and a cyclopentylamine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(4-methyl-1,3-thiazol-2-yl)cyclopentan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S.ClH/c1-7-6-12-8(11-7)9(10)4-2-3-5-9;/h6H,2-5,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFWLECSFKASFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2(CCCC2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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